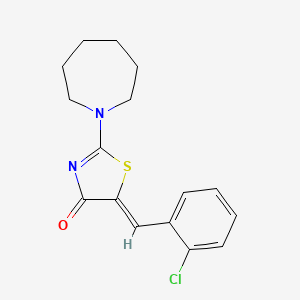
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide, also known as C646, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide works by binding to the active site of HATs, thereby inhibiting their activity. This leads to a decrease in the acetylation of histones, which in turn affects gene expression. This compound has been shown to selectively inhibit the activity of p300 and CBP, which are two HATs that play a crucial role in the regulation of gene expression in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide is its high selectivity for p300 and CBP, which makes it a valuable tool for studying the role of these HATs in various diseases. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve its desired effects.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide. One area of research is the development of more potent and selective HAT inhibitors that can be used for therapeutic purposes. Another area of research is the identification of biomarkers that can be used to predict the response to this compound treatment in various diseases. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications in various diseases. It works by inhibiting the activity of HATs, leading to alterations in gene expression and various biochemical and physiological effects. While this compound has some limitations, it remains a valuable tool for studying the role of HATs in various diseases and has potential for future therapeutic applications.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 4-(dimethylamino)benzoyl chloride. The resulting compound is then subjected to further reactions to yield this compound. The synthesis method has been optimized over time, resulting in high yields of pure this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HATs, this compound can alter the expression of genes involved in various cellular processes, leading to its potential therapeutic applications.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(2)12-6-3-10(4-7-12)14(19)17-13-8-5-11(15)9-16-13/h3-9H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBLAQPFWUJZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)
![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)


![{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)

![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
